Bienvenue dans la boutique en ligne BenchChem!

Ethyl 2-(3-(benzylamino)oxetan-3-YL)acetate

Medicinal Chemistry Physicochemical Property Optimization Bioisostere Design

Ethyl 2-(3-(benzylamino)oxetan-3-yl)acetate is a functionalized oxetane-containing building block featuring a reactive ester handle for further derivatization and a benzylamino moiety that provides a hydrogen-bonding anchor for target engagement. The 3,3-disubstituted oxetane core offers a van der Waals volume similar to a gem-dimethyl group (~41 ų) while imparting significantly altered physicochemical and metabolic properties compared to traditional aliphatic or carbonyl-based structural motifs.

Molecular Formula C14H19NO3
Molecular Weight 249.31
CAS No. 1207175-55-0
Cat. No. B594644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(3-(benzylamino)oxetan-3-YL)acetate
CAS1207175-55-0
Synonymsethyl 2-(3-(benzylaMino)oxetan-3-yl)acetate
Molecular FormulaC14H19NO3
Molecular Weight249.31
Structural Identifiers
SMILESCCOC(=O)CC1(COC1)NCC2=CC=CC=C2
InChIInChI=1S/C14H19NO3/c1-2-18-13(16)8-14(10-17-11-14)15-9-12-6-4-3-5-7-12/h3-7,15H,2,8-11H2,1H3
InChIKeyUNDXXTHRTOJMJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(3-(benzylamino)oxetan-3-yl)acetate (CAS 1207175-55-0) – Metabolic-Stable Oxetane Building Block for Protease Inhibitor Scaffolds


Ethyl 2-(3-(benzylamino)oxetan-3-yl)acetate is a functionalized oxetane-containing building block featuring a reactive ester handle for further derivatization and a benzylamino moiety that provides a hydrogen-bonding anchor for target engagement [1]. The 3,3-disubstituted oxetane core offers a van der Waals volume similar to a gem-dimethyl group (~41 ų) while imparting significantly altered physicochemical and metabolic properties compared to traditional aliphatic or carbonyl-based structural motifs [2]. This compound has been explicitly employed as a key intermediate in the synthesis of macrocyclic protease inhibitors, where the oxetane ring serves as a metabolically robust replacement for labile amide or ester linkages [1].

Why Ethyl 2-(3-(benzylamino)oxetan-3-yl)acetate Cannot Be Interchanged with Other Oxetane Esters or Gem-Dimethyl Analogs


Generic substitution with alternative oxetane esters (e.g., oxetan-3-yl acetate lacking the benzylamino group) or gem-dimethyl-containing analogs fails because the 3-benzylamino substitution pattern confers distinct molecular recognition and metabolic stability properties that directly impact downstream synthetic utility and biological performance [1]. Oxetane-containing compounds exhibit fundamentally different LogP profiles (ΔLogP reductions of 0.5–1.5 units relative to gem-dimethyl counterparts), aqueous solubility enhancements (4-fold to >4000-fold increases), and metabolic degradation rates compared to aliphatic or carbonyl isosteres [2][3]. The presence of the benzylamino group in this specific compound enables subsequent N-functionalization and provides a hydrogen-bond donor that is absent in simpler oxetane esters, while the ethyl ester serves as a tractable synthetic handle for hydrolysis to the corresponding carboxylic acid—a transformation documented as a critical step in accessing protease inhibitor scaffolds with plasma half-lives exceeding 500 minutes [1].

Ethyl 2-(3-(benzylamino)oxetan-3-yl)acetate – Quantified Differentiation Evidence versus Closest Analogs


Aqueous Solubility Enhancement: Oxetane Ring versus Gem-Dimethyl Group

Replacement of a gem-dimethyl group with an oxetane ring—the core structural motif of this compound—increases aqueous solubility by a factor of 4 to over 4000 while simultaneously reducing the rate of metabolic degradation in the majority of cases examined [1]. The oxetane oxygen serves as a hydrogen-bond acceptor, which gem-dimethyl groups cannot provide, contributing to improved solubility and reduced lipophilicity [2].

Medicinal Chemistry Physicochemical Property Optimization Bioisostere Design

Metabolic Stability: Oxetane-Containing Protease Inhibitors Exhibit Extended Plasma Half-Life

In a 2023 study of macrocyclic peptide-based proteasome inhibitors, oxetane-containing compounds derived from 3-aminooxetane building blocks (structurally related to ethyl 2-(3-(benzylamino)oxetan-3-yl)acetate) demonstrated exceptional metabolic stability [1]. Representative compound 73, incorporating an oxetane-based scaffold, achieved a plasma half-life of T₁/₂ = 533 minutes in vitro and blood half-life T₁/₂ > 1000 minutes [1]. In contrast, peptide-based inhibitors lacking such rigidified, metabolically stable heterocyclic motifs are rapidly degraded by proteases, limiting their therapeutic window [1].

Proteasome Inhibition Pharmacokinetics Metabolic Stability

Potency Translation: Oxetane-Derived Scaffolds Yield Sub-20 nM Proteasome Inhibitors

Compounds synthesized using oxetane-based intermediates, including the carboxylic acid derivative of ethyl 2-(3-(benzylamino)oxetan-3-yl)acetate, demonstrated potent human 20S proteasome inhibition with IC₅₀ values below 20 nM for 12 target compounds [1]. These same compounds exhibited strong antiproliferative activity against multiple myeloma cell lines: MM1S (IC₅₀ = 4.86 ± 1.34 nM) and RPMI-8226 (IC₅₀ = 12.32 ± 1.44 nM) [1].

Proteasome Inhibition Anticancer Multiple Myeloma

LogP Reduction and Metabolic Degradation Rate: Oxetane versus Carbonyl Bioisosteres

The oxetane ring serves as a metabolically stable isostere of the carbonyl group, reducing susceptibility to reductive metabolism while maintaining similar electronic character [1]. Oxetane substitution typically reduces LogD by 0.5–1.5 units compared to gem-dimethyl analogs, while simultaneously decreasing the rate of metabolic degradation in most cases evaluated [2]. The oxygen atom in the oxetane ring contributes to hydrogen-bond acceptor capacity (pKₐ perturbation of adjacent amines by ~1–2 units), which is absent in gem-dimethyl or carbonyl groups, further differentiating this scaffold's pharmacokinetic profile [1].

Lipophilicity Modulation Metabolic Clearance Bioisostere Replacement

Commercial Purity Differentiation: ≥98% NLT versus Standard 95–97% Grades

Supplier purity specifications for CAS 1207175-55-0 vary from 95% to NLT 98% (Not Less Than 98%) . MolCore offers this compound at ≥98% purity under ISO-certified quality systems, whereas other commercial sources list 95% or 97% purity grades [1]. The 3% difference in purity specification can significantly impact downstream reaction yields and impurity profiles in multi-step syntheses of high-value pharmaceutical intermediates .

High-Purity Building Block QC Standards Synthetic Reliability

Synthetic Tractability: Hydrolysis to Carboxylic Acid Enables Protease Inhibitor Scaffold Access

Ethyl 2-(3-(benzylamino)oxetan-3-yl)acetate undergoes smooth base-catalyzed hydrolysis (NaOH/acetone) to yield 2-(3-(benzylamino)oxetan-3-yl)acetic acid—a transformation explicitly documented as a key step in accessing peptide-based proteasome inhibitor scaffolds [1]. The resulting carboxylic acid serves as the anchor point for amide bond formation with peptide chains, enabling the construction of macrocyclic inhibitors with sub-20 nM potency [1]. This contrasts with oxetane esters lacking the 3-amino substitution, which cannot be elaborated into the same class of potent inhibitors.

Synthetic Intermediate Carboxylic Acid Derivatization Protease Inhibitor Synthesis

Ethyl 2-(3-(benzylamino)oxetan-3-yl)acetate – Recommended Research and Industrial Use Cases Based on Quantified Evidence


Proteasome Inhibitor Lead Optimization for Multiple Myeloma

Use this compound as a key intermediate for constructing metabolically stable proteasome inhibitors targeting multiple myeloma. Hydrolyze the ethyl ester to the corresponding carboxylic acid under NaOH/acetone conditions, then couple to peptide chains to access macrocyclic inhibitors with demonstrated potency (IC₅₀ < 20 nM against human 20S proteasome; cellular IC₅₀ = 4.86–12.32 nM in MM1S and RPMI-8226 cell lines) [1]. The oxetane core confers plasma half-lives exceeding 500 minutes [1].

Lead Optimization Requiring Reduced Lipophilicity and Enhanced Metabolic Stability

Incorporate this oxetane-containing building block to replace gem-dimethyl or carbonyl groups in lead scaffolds where LogD reduction of 0.5–1.5 units is required to improve developability [1]. The documented metabolic stability enhancement (reduced degradation rate in microsomal assays [2]) and solubility improvement (4-fold to >4000-fold versus gem-dimethyl [2]) make this intermediate suitable for programs where poor pharmacokinetics have halted progression.

High-Throughput Chemistry Libraries Targeting Proteasome or Kinase Inhibition

Utilize the NLT 98% purity grade of this compound [1] for parallel synthesis of diverse amide, sulfonamide, or urea derivatives via the benzylamino handle. The documented SAR from the 2023 proteasome inhibitor study [2] provides a validated starting point for library design, while the high purity specification minimizes interference from impurities that could confound biological assay interpretation.

Synthesis of 3,3-Disubstituted Oxetane Scaffolds Requiring Post-Hydrolysis Carboxylic Acid Functionality

Employ the base-catalyzed hydrolysis protocol (NaOH/acetone) [1] to access 2-(3-(benzylamino)oxetan-3-yl)acetic acid. This transformation has been explicitly validated in the literature and provides a reliable route to the free carboxylic acid, which can then be elaborated into amides, esters, or other derivatives for structure-activity relationship studies. The benzyl group can also be removed via hydrogenolysis to access the free 3-aminooxetane scaffold.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 2-(3-(benzylamino)oxetan-3-YL)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.